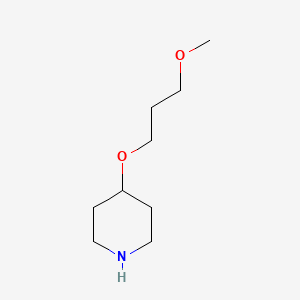

4-(3-Methoxypropoxy)piperidine

概要

説明

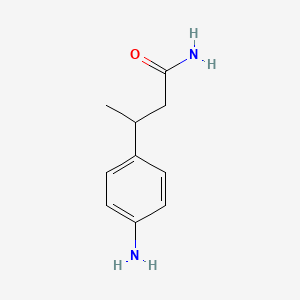

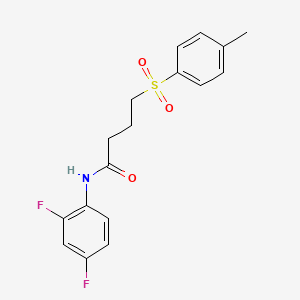

“4-(3-Methoxypropoxy)piperidine” is a chemical compound . Its empirical formula is C9H20ClNO2 and its molecular weight is 209.71 .

Synthesis Analysis

The synthesis of piperidines, which “4-(3-Methoxypropoxy)piperidine” is a derivative of, involves the N-heterocyclization of primary amines with diols .Molecular Structure Analysis

Piperidine, the core structure of “4-(3-Methoxypropoxy)piperidine”, is a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine rings of related molecules adopt a stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis

Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

Piperidine, which “4-(3-Methoxypropoxy)piperidine” is derived from, is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .科学的研究の応用

Synthesis of Pharmaceutical Compounds

4-(3-Methoxypropoxy)piperidine: is a valuable synthetic intermediate in the pharmaceutical industry. It is used to construct various piperidine derivatives that are key components in many drugs . The versatility of this compound allows for the development of medications with a wide range of therapeutic effects, including analgesic, antipsychotic, and antihypertensive properties.

Anticancer Agent Development

Research has shown that piperidine derivatives exhibit significant anticancer activities4-(3-Methoxypropoxy)piperidine can be used to synthesize compounds that act as clinical agents against various cancers, such as breast, prostate, colon, lung, and ovarian cancers . These compounds work by regulating crucial signaling pathways and inhibiting cell migration, contributing to cancer cell death.

Antimicrobial and Antifungal Applications

The structural flexibility of 4-(3-Methoxypropoxy)piperidine allows for the creation of antimicrobial and antifungal agents. By modifying the piperidine nucleus, researchers can develop new drugs that combat resistant strains of bacteria and fungi, addressing a critical need in the fight against infectious diseases .

Neurodegenerative Disease Treatment

Piperidine derivatives, synthesized using 4-(3-Methoxypropoxy)piperidine , show promise in treating neurodegenerative diseases. These compounds can potentially be used in therapies for conditions like Alzheimer’s disease, offering hope for patients and families affected by these challenging illnesses .

Analgesic and Anti-inflammatory Drugs

The piperidine moiety is a common feature in many analgesic and anti-inflammatory drugs4-(3-Methoxypropoxy)piperidine serves as a starting point for synthesizing these types of medications, providing relief for millions of people suffering from chronic pain and inflammatory conditions .

Pharmacological Enhancer

4-(3-Methoxypropoxy)piperidine: derivatives can act as bio-enhancers, improving the bioavailability and efficacy of other drugs. This application is particularly valuable in increasing the therapeutic impact of medications without increasing the dosage, thereby reducing potential side effects .

Safety and Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions of “4-(3-Methoxypropoxy)piperidine” could be in the development of new pharmaceuticals .

作用機序

Target of Action

4-(3-Methoxypropoxy)piperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Mode of Action

Piperidine derivatives have been found to exhibit various pharmacological activities . The specific interactions of 4-(3-Methoxypropoxy)piperidine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

These include cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses .

Pharmacokinetics

Piperine, another piperidine derivative, has been found to alter gastrointestinal disorders and the bioavailability of several drugs .

Result of Action

Piperidine derivatives have been found to exhibit various pharmacological activities, including anticancer potential . They have been found to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

特性

IUPAC Name |

4-(3-methoxypropoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-11-7-2-8-12-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYSLFBEYUSSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxypropoxy)piperidine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2787901.png)

![1-benzyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2787904.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2787906.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2787909.png)

![6-[(4-Chlorophenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2787914.png)

![(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride](/img/structure/B2787918.png)

![2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B2787921.png)

![2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2787922.png)